8-Isoprostaglandin E2
Übersicht
Beschreibung
8-iso Prostaglandin E2 is a member of the isoprostane class of prostanoids, which are produced from arachidonic acid during lipid peroxidation. It is known for its potent vasoconstrictive properties and its ability to inhibit platelet aggregation . This compound is a non-enzymatic oxidation product of arachidonic acid and acts as a ligand for the thromboxane receptor .
Wissenschaftliche Forschungsanwendungen
8-iso-Prostaglandin E2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Biomarker für oxidativen Stress und Lipidperoxidation verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in der zellulären Signalübertragung und Entzündung untersucht.
5. Wirkmechanismus
8-iso-Prostaglandin E2 übt seine Wirkung aus, indem es als Ligand für den Thromboxan-Rezeptor (TP) wirkt. Nach Bindung an den Rezeptor induziert es Vasokonstriktion und Thrombozytenaggregation durch Aktivierung des cAMP-Signalwegs . Dies führt zu verschiedenen physiologischen Reaktionen, darunter erhöhte Gefäßpermeabilität und Nasenverstopfung .
Ähnliche Verbindungen:
8-iso-Prostaglandin F2 alpha: Ein weiteres Isoprostane mit ähnlichen vasokonstriktiven Eigenschaften.
Prostaglandin E2: Ein enzymatisch produziertes Prostaglandin mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen Produktionswegen.
Eindeutigkeit: 8-iso-Prostaglandin E2 ist aufgrund seines nicht-enzymatischen Produktionswegs und seiner starken vasokonstriktiven Eigenschaften einzigartig. Im Gegensatz zu enzymatisch produzierten Prostaglandinen wird es als racemisches Gemisch gebildet und weist unterschiedliche strukturelle Merkmale auf .
Wirkmechanismus
Target of Action
8-Isoprostaglandin E2 (8-Iso-PGE2) is a member of the isoprostane class of prostanoids . The primary target of 8-Iso-PGE2 is the receptor for thromboxane A2 (TP) in vivo . Thromboxane A2 is a type of thromboxane that is produced by activated platelets during blood clotting and has prothrombotic properties: it stimulates activation of new platelets as well as increases platelet aggregation .
Mode of Action
8-Iso-PGE2 acts on the TP receptor to induce vasoconstriction and platelet aggregation . It enhances the receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Biochemical Pathways
8-Iso-PGE2 is part of the isoprostane class of prostanoids, which are formed in vivo from the free radical-catalyzed peroxidation of arachidonic acid . This process is independent of the cyclooxygenase (COX) enzyme . The compound’s action on the TP receptor leads to vasoconstriction and platelet aggregation, and it enhances the osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Pharmacokinetics
It’s known that 8-iso-pge2 is a potent renal vasoconstrictor in the rat . When infused into the renal artery of the rat at a concentration of 4 µg/kg/min, 8-Iso-PGE2 decreases the glomerular filtration rate (GFR) and renal plasma flow by 80% without affecting blood pressure .
Result of Action
The action of 8-Iso-PGE2 results in vasoconstriction and platelet aggregation . It also enhances the osteoclastic potential of marrow hematopoietic precursors . This means that it can increase the ability of these precursors to break down bone tissue, a process that is crucial for bone remodeling.
Action Environment
It’s known that the compound’s effects can be observed in vivo, indicating that it can act effectively within the complex environment of a living organism .
Biochemische Analyse
Biochemical Properties
8-Isoprostaglandin E2 acts at the receptor for thromboxane A2 (the TP) in vivo to induce vasoconstriction and platelet aggregation . It enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Cellular Effects
In cellular contexts, this compound has been shown to attenuate retinal glutamate and its metabolite, glutamine and glycine in a concentration-dependent manner . It has also been reported to inhibit osteoblastic differentiation of preosteoblasts .
Molecular Mechanism
The molecular mechanism of this compound involves its action at the receptor for thromboxane A2 (the TP) in vivo . It enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Temporal Effects in Laboratory Settings
It has been shown that the effects of this compound can be observed whether preosteoclasts were in coculture with stromal cells or in monoculture in the presence of receptor-activated NF B ligand (RANKL) and macrophage colony-stimulating factor .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, a single dose of 0.1% this compound reduced the intraocular pressure for 4 hours in the treated eyes of normal monkeys .
Metabolic Pathways
This compound is an isoprostane generated from the endoperoxide intermediate 8-iso-PGH2 . Isoprostanes are formed in vivo from the free radical-catalyzed peroxidation of arachidonate, independent of cyclooxygenase (COX) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E2 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the non-enzymatic oxidation of arachidonic acid, leading to the formation of isoprostanes, including 8-iso Prostaglandin E2 .
Industrial Production Methods: The industrial production of 8-iso Prostaglandin E2 typically involves the use of advanced chromatographic techniques such as UPLC-MS/MS for the extraction and purification of the compound from biological samples . This method allows for a high recovery rate and efficient separation of the compound.
Analyse Chemischer Reaktionen
Reaktionstypen: 8-iso-Prostaglandin E2 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um andere Isoprostanes zu bilden.
Reduktion: Es kann reduziert werden, um verschiedene Prostaglandinderivate zu bilden.
Substitution: Die Hydroxylgruppen in der Verbindung können Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und andere Peroxide.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind andere Isoprostanes und Prostaglandinderivate .
Vergleich Mit ähnlichen Verbindungen
8-iso Prostaglandin F2 alpha: Another isoprostane with similar vasoconstrictive properties.
Prostaglandin E2: An enzymatically produced prostaglandin with similar biological activities but different production pathways.
Uniqueness: 8-iso Prostaglandin E2 is unique due to its non-enzymatic production pathway and its potent vasoconstrictive properties. Unlike enzymatically produced prostaglandins, it is formed as a racemic mixture and has distinct structural features .
Biologische Aktivität
8-Isoprostaglandin E2 (8-iso PGE2) is a bioactive compound belonging to the isoprostane family, which are prostaglandin-like compounds formed through the free radical-catalyzed peroxidation of membrane phospholipids. This compound has garnered attention for its significant biological activities, particularly in the context of ocular health and inflammation. This article provides a comprehensive overview of the biological activity of 8-iso PGE2, including its mechanisms of action, effects on intraocular pressure (IOP), and implications for clinical applications.
8-iso PGE2 exerts its biological effects through several mechanisms:
- Receptor Activation : It interacts with specific receptors that mediate various physiological responses. Notably, 8-iso PGE2 enhances osteoclastic differentiation through a cAMP-dependent pathway, indicating its role in bone metabolism and inflammatory responses .
- Oxidative Stress Mediator : As an isoprostane, 8-iso PGE2 is implicated in mediating the effects of oxidative stress, which is associated with various diseases. It acts as a biomarker for oxidative stress and has been linked to conditions such as cardiovascular diseases and cancer .
Effects on Intraocular Pressure
The impact of 8-iso PGE2 on IOP has been extensively studied, particularly concerning glaucoma treatment. Several key findings from research studies are summarized below.
Table 1: Effects of 8-iso PGE2 on Intraocular Pressure
Case Studies
- Monkeys with Glaucoma : In a study involving cynomolgus monkeys with induced unilateral glaucoma, administration of 0.1% 8-iso PGE2 resulted in significant reductions in IOP, with maximum reductions observed at two hours post-dose . The study suggested that this effect was primarily due to an increase in the outflow facility of aqueous humor.
- Normal Monkeys : Another study demonstrated that a single dose of 0.1% 8-iso PGE2 reduced IOP by approximately 3.2 mm Hg over four hours in normal monkeys, indicating its potential utility even in non-glaucomatous conditions .
Clinical Implications
The distinct mechanism by which 8-iso PGE2 lowers IOP—primarily through increasing pressure-dependent outflow—differentiates it from other prostaglandins like latanoprost, which primarily enhance uveoscleral outflow . The additive effects observed when combining these agents suggest that they may be used synergistically to optimize therapeutic outcomes for patients with glaucoma.
Moreover, the safety profile observed in studies indicates that while mild ocular side effects such as conjunctival hyperemia and eyelid edema were reported, these were generally transient and manageable . This positions 8-iso PGE2 as a promising candidate for further clinical development in glaucoma therapies.
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-CLQOMRTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024826 | |
Record name | 8-Isoprostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-isoprostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27415-25-4 | |
Record name | 8-Isoprostaglandin E2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27415-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Isoprostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ISOPROSTAGLANDIN E2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ANC8Q5NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-isoprostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.